molecular formula C12H7BrClN3 B1445640 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 86844-01-1

6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B1445640
CAS No.: 86844-01-1
M. Wt: 308.56 g/mol
InChI Key: ZBAAGPPMCVKTFM-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with bromine and chlorophenyl substituents, which contribute to its unique chemical properties.

Properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAAGPPMCVKTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.

Chemical Reactions Analysis

6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions, forming larger heterocyclic systems.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation.

Comparison with Similar Compounds

6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Biological Activity

6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound classified within the triazolopyridine family. Known for its diverse biological activities, this compound has garnered attention in medicinal chemistry and pharmacological research. Its structure features a triazole ring fused to a pyridine ring and is substituted with bromine and a chlorophenyl group, which contribute to its unique chemical properties and biological efficacy.

The compound's IUPAC name is this compound, with the molecular formula C12H7BrClN3C_{12}H_7BrClN_3 and a molecular weight of 304.55 g/mol. Its structure can be represented as follows:

InChI InChI 1S C12H7BrClN3 c13 9 3 6 11 15 12 16 17 11 7 9 8 1 4 10 14 5 2 8 h1 7H\text{InChI InChI 1S C12H7BrClN3 c13 9 3 6 11 15 12 16 17 11 7 9 8 1 4 10 14 5 2 8 h1 7H}

The biological activity of this compound primarily involves its role as an inhibitor of Janus kinases (JAK1 and JAK2). The JAK pathway is crucial for mediating immune responses and cell proliferation. By inhibiting these kinases, the compound demonstrates potential therapeutic effects in various diseases characterized by aberrant immune signaling.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting JAK pathways.
  • Anticancer Properties : Studies have highlighted its potential as an anticancer agent by targeting specific kinases involved in tumor growth and metastasis.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens.

Case Studies & Research Findings

Several studies have investigated the biological activity of this compound:

  • JAK Inhibition Study : A study demonstrated that this compound effectively inhibited JAK1 and JAK2 with IC50 values in the low micromolar range. This inhibition was associated with reduced cytokine production in immune cells .
  • Anticancer Activity : In vitro assays showed that the compound inhibited cell proliferation in various cancer cell lines. For instance, it exhibited an IC50 value of 0.013 μM against ALK5 kinase .
  • Antimicrobial Evaluation : The compound was tested against several bacterial strains. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against resistant strains .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameTarget KinaseIC50 (μM)Biological Activity
This compoundJAK1/JAK2~0.013Anti-inflammatory, Anticancer
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineJAK3~0.025Anti-inflammatory
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivativesVarious~0.015Anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 2
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6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine

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